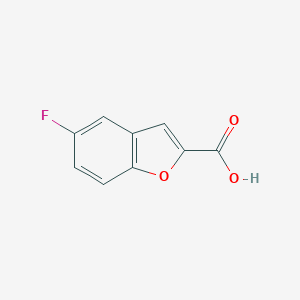
5-fluorobenzofuran-2-carboxylic Acid
Cat. No. B182059
Key on ui cas rn:
89197-62-6
M. Wt: 180.13 g/mol
InChI Key: HITUZQPFDWNUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04411908
Procedure details


5-Fluorosalicylaldehyde (4.4 g), diethylbromomalonate (11.3 g) and methyl ethyl ketone (35 ml) were stirred together. Anhydrous potassium carbonate (8.7 g) was added and the mixture was heated at reflux for 4 hours. Excess dilute sulphuric acid was added and the mixture was extracted with diethyl ether. The combined extracts were washed with water, dried and evaporated to leave an oil which was treated with 10% w/v ethanolic KOH (60 ml) and heated at reflux for 45 minutes. The solvent was evaporated and the residue treated with excess dilute sulphuric acid and heated briefly on a steam bath. After cooling the crude acid was filtered off. Recrystallisation from ethylacetate/ethanol gave a fawn coloured product (1.1 g), m.p. 261°-266° (decomp), I.R. νmax 1685 cm-1.






Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.C([O:13][C:14](=[O:22])[CH:15](Br)C(OCC)=O)C.C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O.[OH-].[K+]>C(C(C)=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:15]([C:14]([OH:22])=[O:13])=[CH:7][C:6]=2[CH:9]=1 |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(C=O)=C1)O
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)Br)=O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave an oil which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with excess dilute sulphuric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated briefly on a steam bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the crude acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethylacetate/ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
